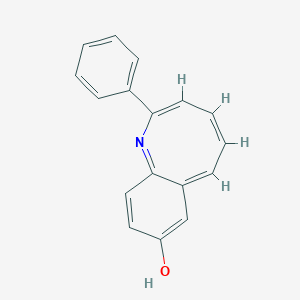
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol, also known as PB28, is a selective androgen receptor modulator (SARM) that has been extensively studied for its potential applications in the fields of medicine and sports science. PB28 has been shown to have a high affinity for androgen receptors, which are responsible for regulating the growth and development of male sex organs, as well as other physiological processes.
Scientific Research Applications
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has been extensively studied for its potential applications in the fields of medicine and sports science. It has been shown to have a high affinity for androgen receptors, which makes it a promising candidate for the treatment of various conditions such as muscle wasting, osteoporosis, and hypogonadism. Additionally, (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has been shown to have anabolic effects on muscle tissue, which could be beneficial for athletes looking to enhance their performance.
Mechanism Of Action
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol works by selectively binding to androgen receptors in the body, which are responsible for regulating the growth and development of male sex organs, as well as other physiological processes. This binding activates the androgen receptor, which then triggers a series of cellular responses that lead to increased muscle growth and bone density.
Biochemical And Physiological Effects
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has been shown to have anabolic effects on muscle tissue, which could be beneficial for athletes looking to enhance their performance. Additionally, (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has been shown to increase bone density, which could be beneficial for the treatment of osteoporosis. However, further research is needed to fully understand the biochemical and physiological effects of (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol.
Advantages And Limitations For Lab Experiments
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has several advantages for lab experiments, including its high affinity for androgen receptors and its anabolic effects on muscle tissue. However, there are also several limitations to using (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol in lab experiments, including its potential side effects and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol, including its potential applications in the treatment of muscle wasting, osteoporosis, and hypogonadism. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol and to develop safer and more effective SARMs for use in medicine and sports science.
Synthesis Methods
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol can be synthesized through a multistep process involving the reaction of various reagents and solvents. One method involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with 4-iodobenzaldehyde in the presence of palladium catalysts to form an intermediate compound. This intermediate is then reacted with a Grignard reagent to form (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol.
properties
CAS RN |
134746-11-5 |
|---|---|
Product Name |
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol |
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol |
InChI |
InChI=1S/C17H13NO/c19-15-10-11-17-14(12-15)8-4-5-9-16(18-17)13-6-2-1-3-7-13/h1-12,19H/b5-4-,8-4?,9-5?,14-8-,16-9-,18-16?,18-17? |
InChI Key |
DLUVDUDDNZLZCS-KDFWHVBTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C/2=C/C=C\C=C/3\C=C(C=CC3=N2)O |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C3C=C(C=CC3=N2)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C3C=C(C=CC3=N2)O |
synonyms |
hypodematine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



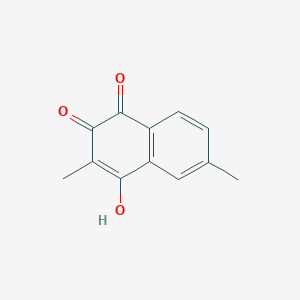
![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)
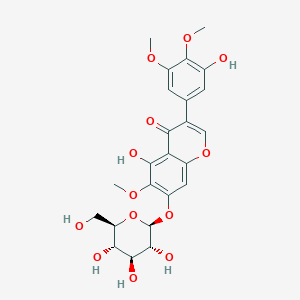
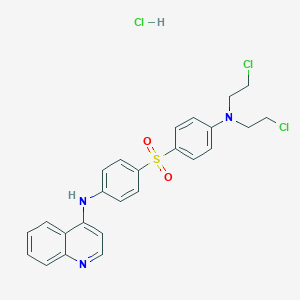
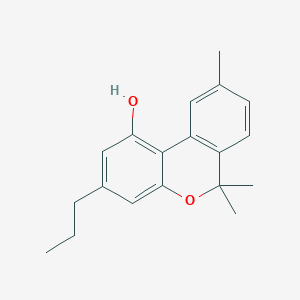

![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)
![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)
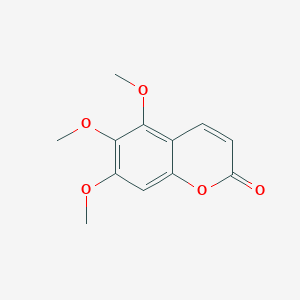
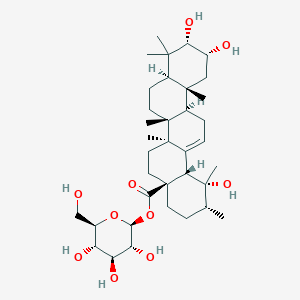
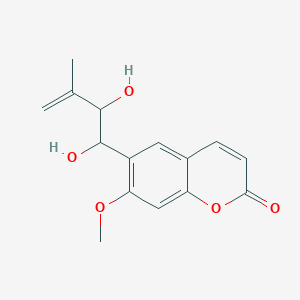

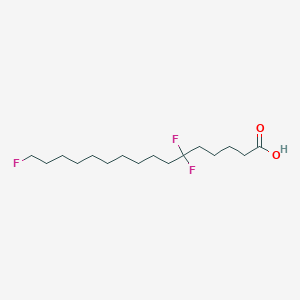
![(6,9,10-Trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl) 2-methylbut-2-enoate](/img/structure/B162219.png)